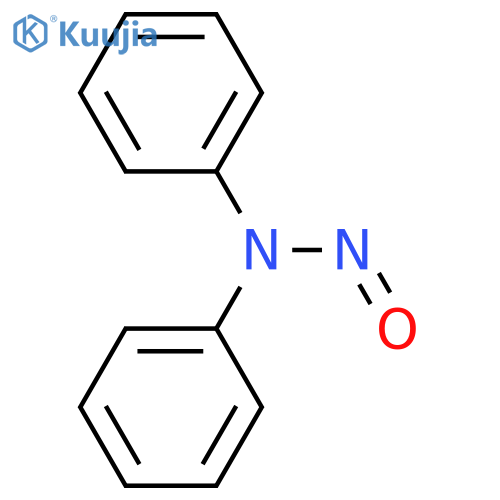

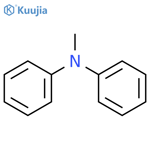

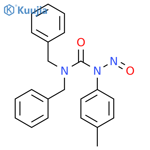

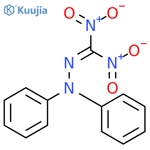

Efficient and chemoselective N-nitrosation of secondary amines under mild and heterogeneous conditions with sodium nitrite and oxalic acid two hydrate

,

Synthetic Communications,

1999,

29(6),

905-910